N-(3-ethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(3-ethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidinone derivative featuring a sulfanyl-acetamide linkage and aromatic substituents. The thieno[3,2-d]pyrimidinone core is a bicyclic heteroaromatic system known for its pharmacological relevance, particularly in enzyme inhibition and receptor modulation . The 3-ethylphenyl group at the acetamide nitrogen and the 3-methyl-4-oxo-6-phenyl substituents on the thienopyrimidinone scaffold likely influence solubility, metabolic stability, and target binding.
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-3-15-8-7-11-17(12-15)24-20(27)14-29-23-25-18-13-19(16-9-5-4-6-10-16)30-21(18)22(28)26(23)2/h4-13H,3,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVMWOFAMUKCJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-ethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound characterized by its unique thieno[3,2-d]pyrimidine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The molecular formula for this compound is C₁₈H₁₈N₂O₂S, with a molecular weight of 435.57 g/mol. Its structure features an acetamide group linked to a sulfanyl moiety, which is crucial for its biological activity. The compound's synthesis typically involves controlled reaction conditions and can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structural integrity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. It has been shown to modulate signal transduction pathways that are relevant in cancer progression and antimicrobial resistance.
Interaction with Biological Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes associated with cancer cell proliferation or microbial growth.
- Receptor Modulation : It can alter the activity of receptors involved in cell signaling, potentially leading to therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.
Case Studies
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Cytotoxicity Against HCT116 Cells : In a study evaluating the cytotoxic effects on the HCT116 colorectal cancer cell line, compounds derived from similar scaffolds exhibited significant antiproliferative activities. For instance, compounds with IC50 values ranging from 1.184 µM to 53.39 µM were noted, indicating strong activity compared to standard treatments like cabozantinib .
Compound IC50 (µM) 3c 1.184 ± 0.06 3e 3.403 ± 0.18 Cabozantinib 16.350 ± 0.86 - Selectivity Index : The selectivity index (SI) for compounds tested against normal cell lines indicated that while they displayed cytotoxicity against cancer cells, they were relatively safer for normal cells. Compound 3c showed a SI greater than 20 against colorectal cancer cells when compared to normal cells .
Antimicrobial Activity
The thieno[3,2-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties. Studies have shown that certain derivatives possess significant activity against both bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
*Molecular weight inferred from due to structural similarity.
Key Research Findings and Implications
Substituent Effects : The 3-ethylphenyl group in the target compound may enhance metabolic stability compared to ’s 2-ethyl-6-methylphenyl isomer, where steric hindrance could limit enzyme interactions.
Core Modifications: Saturation of the thienopyrimidinone core (as in IWP2) reduces aromaticity, altering binding kinetics and selectivity .
Biological Potency : Sulfanyl-acetamide derivatives with bulkier aromatic groups (e.g., indole in ) show improved enzyme inhibition, suggesting that the target compound’s phenyl groups may optimize target engagement .
Q & A
Q. What synthetic routes are employed to synthesize this compound, and how is its purity validated?
The synthesis typically involves multi-step reactions, including condensation of the thieno[3,2-d]pyrimidinone core with a sulfanyl-acetamide derivative. For example, analogous compounds are synthesized via nucleophilic substitution of a thiol group with a halogenated acetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) . Purification is achieved through column chromatography or recrystallization. Purity and structural validation rely on:
- 1H NMR to confirm proton environments (e.g., acetamide NH at δ ~10.10 ppm, aromatic protons) .
- Elemental analysis (C, H, N, S) to verify stoichiometry (e.g., deviations < 0.3% from theoretical values) .
- Mass spectrometry (e.g., [M+H]+ peaks matching theoretical molecular weights) .
Q. What analytical techniques determine the molecular structure and conformation?
- X-ray crystallography resolves bond lengths, angles, and intermolecular interactions. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 18.220 Å, β = 108.76°) are reported for related acetamide-thienopyrimidine hybrids .
- FT-IR spectroscopy identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for the pyrimidinone ring) .
- Thermogravimetric analysis (TGA) assesses thermal stability, critical for storage and handling .
Advanced Research Questions
Q. How do intramolecular interactions influence conformational stability in the solid state?
Intramolecular hydrogen bonds (e.g., N–H⋯N between the pyrimidine NH and adjacent heteroatoms) stabilize folded conformations, as observed in crystal structures of analogous compounds. For instance, dihedral angles between the thienopyrimidine and aryl rings range from 42° to 67°, influenced by substituent steric effects . Synchrotron radiation or high-resolution XRD (e.g., Bruker SMART APEXII detectors) can resolve these interactions .
Q. What strategies optimize the yield of the thieno[3,2-d]pyrimidinone core during synthesis?
- Microwave-assisted synthesis reduces reaction times (e.g., from 24 hrs to 2 hrs) and improves yields by 15–20% for cyclization steps .
- Catalytic systems (e.g., Pd(OAc)₂ for Suzuki couplings) enhance regioselectivity when introducing phenyl substituents .
- Solvent optimization (e.g., DMF for polar intermediates, toluene for cyclocondensation) minimizes side reactions .
Q. How can researchers design assays to evaluate biological activity?
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based protocols (e.g., ATPase activity measured via malachite green phosphate detection) .
- Cellular assays : Use cancer cell lines (e.g., MCF-7) to assess antiproliferative activity via MTT assays, with IC₅₀ values compared to reference drugs .
- Molecular docking : Predict binding modes to active sites (e.g., using AutoDock Vina with PDB structures like 3POZ) to prioritize synthetic targets .
Q. What computational methods predict reactivity or metabolic pathways?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., sulfur atoms in the sulfanyl group) .
- ADMET prediction tools (e.g., SwissADME): Estimate logP (~3.5), solubility (<10 µM), and CYP450 metabolism to guide derivatization .
- Molecular dynamics simulations : Model ligand-protein binding stability over 100-ns trajectories (e.g., GROMACS software) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
